molecular formula C7H9ClN2 B15303859 2-chloro-N,6-dimethylpyridin-3-amine CAS No. 1256793-93-7

2-chloro-N,6-dimethylpyridin-3-amine

Cat. No.: B15303859
CAS No.: 1256793-93-7
M. Wt: 156.61 g/mol
InChI Key: YTCZNRBWARCFMB-UHFFFAOYSA-N
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Description

2-chloro-N,6-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,6-dimethylpyridin-3-amine typically involves the chlorination of N,6-dimethylpyridin-3-amine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced derivatives like amines or alcohols.

Scientific Research Applications

2-chloro-N,6-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,6-dimethylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,4-dimethylpyridin-3-amine
  • 6-chloro-2,5-dimethylpyridin-3-amine
  • 2,6-dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

2-chloro-N,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

1256793-93-7

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-chloro-N,6-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3

InChI Key

YTCZNRBWARCFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC)Cl

Origin of Product

United States

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